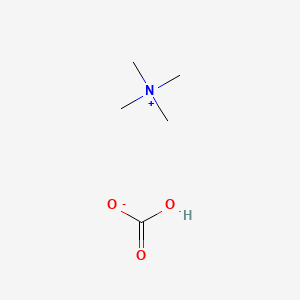

Tetramethylammonium bicarbonate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

hydrogen carbonate;tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.CH2O3/c1-5(2,3)4;2-1(3)4/h1-4H3;(H2,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHDWENBWYCAIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.C(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890898 | |

| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

58345-96-3 | |

| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58345-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058345963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetramethylammonium Bicarbonate from Trimethylamine and Dimethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetramethylammonium (B1211777) bicarbonate from trimethylamine (B31210) and dimethyl carbonate. The document details the reaction mechanism, experimental protocols, and quantitative data, and includes visualizations of the synthetic pathway and experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

Tetramethylammonium bicarbonate is a quaternary ammonium (B1175870) salt that serves as a versatile reagent and intermediate in organic synthesis. It is particularly noted for its applications as a phase-transfer catalyst, a methylating agent, and a precursor for the synthesis of other tetramethylammonium salts, such as tetramethylammonium hydroxide (B78521) (TMAH), which is widely used in the electronics industry.[1] Its utility in the pharmaceutical and agrochemical sectors lies in its ability to facilitate methylation reactions, which are crucial for modifying the biological activity, solubility, and stability of molecules.[2] The synthesis route from trimethylamine and dimethyl carbonate is favored for its use of relatively benign reagents.[3]

Reaction Mechanism

The synthesis of this compound from trimethylamine and dimethyl carbonate is a two-step process:

-

Quaternization: Trimethylamine, a nucleophile, attacks one of the methyl groups of dimethyl carbonate in a classic SN2 (bimolecular nucleophilic substitution) reaction, also known as the Menshutkin reaction.[3] This step forms the intermediate, tetramethylammonium methyl carbonate. Methanol (B129727) is a suitable solvent for this reaction.[2][3] The reactivity of amines with dimethyl carbonate can be explained by the Hard-Soft Acid-Base (HSAB) theory, where the trimethylamine acts as a nucleophile attacking the softer electrophilic site (the methyl group) of the dimethyl carbonate.[4]

-

Hydrolysis: The intermediate, tetramethylammonium methyl carbonate, is then hydrolyzed with water to yield the final product, this compound, and methanol.[2][5] This step is typically carried out at elevated temperatures.[5]

The overall reaction can be summarized as follows:

(CH₃)₃N + (CH₃O)₂CO → [(CH₃)₄N]⁺[CH₃OCO₂]⁻ [(CH₃)₄N]⁺[CH₃OCO₂]⁻ + H₂O → [(CH₃)₄N]⁺[HCO₃]⁻ + CH₃OH

Experimental Protocols

While specific laboratory-scale protocols are not extensively detailed in the literature, a plausible procedure can be constructed based on industrial processes and general principles of organic synthesis. The following are detailed methodologies for the key experiments.

Synthesis of Tetramethylammonium Methyl Carbonate (Quaternization)

Materials:

-

Trimethylamine (gas or solution in a suitable solvent like methanol)

-

Dimethyl carbonate (DMC)

-

Methanol (solvent)

-

A high-pressure reaction vessel (autoclave) equipped with a stirrer, temperature controller, and pressure gauge.

Procedure:

-

Charge the high-pressure reaction vessel with dimethyl carbonate and methanol.

-

Cool the vessel and introduce a predetermined molar equivalent of trimethylamine. A molar excess of dimethyl carbonate is often used to drive the reaction to completion.

-

Seal the reactor and begin stirring.

-

Heat the reactor to the desired reaction temperature (e.g., 110-140°C). The reaction is exothermic, and the heat generated can be used to help reach the target temperature.[1]

-

Maintain the reaction at the set temperature and pressure (e.g., 0.5-0.9 MPa) for a specified residence time (e.g., 30-60 minutes).[1]

-

After the reaction is complete, cool the reactor to room temperature.

-

The resulting solution contains tetramethylammonium methyl carbonate in methanol and unreacted starting materials.

Synthesis of this compound (Hydrolysis)

Materials:

-

Solution of tetramethylammonium methyl carbonate from the previous step

-

Deionized water

-

Falling film evaporator or a similar distillation apparatus

Procedure:

-

Transfer the reaction mixture from the quaternization step to a falling film evaporator or a round-bottom flask equipped with a distillation setup.

-

The first stage of evaporation is designed to remove the solvent (methanol) and any unreacted trimethylamine and dimethyl carbonate, which can be recycled.[1] This is typically performed under reduced pressure (e.g., 0.15-0.20 MPa) and at an elevated temperature (e.g., 110-120°C).[1]

-

Add a stoichiometric amount or an excess of deionized water to the concentrated solution of tetramethylammonium methyl carbonate.

-

Heat the mixture to induce hydrolysis. The hydrolysis can be carried out at temperatures ranging from 40-100°C.[5] In a continuous industrial process, this occurs in a second falling film evaporator at around 105-120°C under atmospheric pressure.[1]

-

During hydrolysis, methanol is generated and can be removed by distillation.

-

The final product is an aqueous solution of this compound. The concentration can be adjusted by removing or adding water.

Data Presentation

The following tables summarize the quantitative data obtained from an industrial patent for the continuous synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Quaternization (Tank & Tubular Reactor) | |||

| Reactor Pressure | 0.5 MPa | 0.9 MPa | 0.7 MPa |

| Tank Reactor Residence Time | 60 min | 30 min | 50 min |

| Tubular Reactor Temperature | 140°C | 110°C | 120°C |

| Tubular Reactor Residence Time | 30 min | 30 min | 20 min |

| Purification & Hydrolysis (Falling Film Evaporators) | |||

| 1st Evaporator Pressure | 0.15 MPa | 0.20 MPa | 0.15 MPa |

| 1st Evaporator Temperature | 110°C | 120°C | 120°C |

| 2nd Evaporator Pressure | Normal Pressure | Normal Pressure | Normal Pressure |

| 2nd Evaporator Temperature | 120°C | 105°C | 110°C |

Table 2: Product Yields

| Embodiment | Yield of this compound |

| 1 | 85.3% |

| 2 | 96.8% |

| 3 | 94.6% |

Mandatory Visualization

Signaling Pathway for the Synthesis

References

- 1. Method for synthesizing tetramethyl ammonium bicarbonate through tank reactor in serial connection with tubular reactor - Eureka | Patsnap [eureka.patsnap.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 5. ≥95.0% (T), solid | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Physicochemical Properties of Tetramethylammonium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of Tetramethylammonium (B1211777) bicarbonate (TMAB), a versatile quaternary ammonium (B1175870) salt. It is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development, offering detailed data, experimental methodologies, and an exploration of its key applications.

Core Physicochemical Properties

Tetramethylammonium bicarbonate, with the CAS Number 58345-96-3, is a quaternary ammonium salt that sees use in a variety of chemical and biochemical applications.[1][2][3] Its fundamental properties are summarized below. The compound is often supplied as a solution in water (e.g., 60% aqueous solution) or as a white crystalline solid.[4]

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 58345-96-3 | [1][2][3] |

| Molecular Formula | C₅H₁₃NO₃ | [1][2][3][4] |

| Molecular Weight | 135.16 g/mol | [1][2][4] |

| IUPAC Name | Tetramethylazanium;hydrogencarbonate | [1][3] |

| Appearance | White, crystalline solid or clear, colorless liquid (as solution) | [2][5][6] |

| Solubility | Soluble in water, methanol, and other polar solvents. | [1][5] |

| Melting Point | Data not readily available. Similar compounds like ammonium bicarbonate decompose upon heating.[7] | N/A |

| Boiling Point | Data not readily available. | N/A |

| Density | Data not readily available. | N/A |

| Stability | Comparatively stable at room temperature; thermal stability can be assessed using Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[1] Decomposes with heat. | N/A |

Synthesis and Production

The industrial synthesis of this compound is a critical process, as it serves as a key raw material for producing high-purity tetramethylammonium hydroxide (B78521) (TMAH), a vital chemical in the electronics industry.[1] The primary synthesis route is a two-step process.

2.1 Two-Step Synthesis Methodology

-

Quaternization: Trimethylamine undergoes a quaternization reaction with dimethyl carbonate. This reaction forms the intermediate, tetramethylammonium methyl carbonate.[1][8]

-

Hydrolysis: The intermediate is subsequently hydrolyzed with water to yield the final this compound product along with methanol.[1][8]

Innovations in chemical engineering have led to the use of continuous flow reactors—combining tank reactors with tubular reactors—to improve production efficiency and control over reaction parameters such as temperature and pressure.[1][8]

Diagram 1: Synthesis Workflow of this compound

Caption: A diagram illustrating the two-step synthesis process for this compound.

Experimental Protocols

Detailed experimental protocols for determining all physicochemical properties are not publicly available. However, based on standard analytical techniques for quaternary ammonium compounds (QACs), representative methodologies can be outlined.

3.1 Purity Determination by Titration

The purity of this compound, particularly in solution, can be determined via acid-base titration. This method quantifies the bicarbonate content.

-

Objective: To determine the concentration of this compound in an aqueous solution.

-

Principle: A known volume of the TMAB solution is titrated with a standardized strong acid (e.g., HCl). The bicarbonate anion (HCO₃⁻) reacts with the acid. A pH indicator or a pH meter is used to identify the endpoint of the titration.

-

Apparatus:

-

Burette (50 mL)

-

Volumetric flask (100 mL)

-

Erlenmeyer flask (250 mL)

-

Pipette (25 mL)

-

Magnetic stirrer and stir bar

-

pH meter (optional)

-

-

Reagents:

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Phenolphthalein (B1677637) or other suitable indicator[9]

-

This compound sample

-

Deionized water

-

-

Procedure:

-

Accurately weigh a sample of this compound or pipette a precise volume of its aqueous solution into a 250 mL Erlenmeyer flask.

-

Dilute with approximately 50 mL of deionized water.

-

Add 2-3 drops of phenolphthalein indicator. The solution will turn pink.

-

Fill the burette with the standardized 0.1 M HCl solution.

-

Titrate the TMAB solution with the HCl, constantly swirling the flask.

-

The endpoint is reached when the pink color of the solution disappears permanently.[9] Record the volume of HCl used.

-

Calculate the purity or concentration of the sample based on the stoichiometry of the reaction.

-

3.2 Thermal Stability Analysis

Thermal analysis techniques are essential for determining the thermal stability and decomposition pathways of compounds like TMAB.[1]

-

Objective: To evaluate the thermal stability and decomposition temperature of solid this compound.

-

Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Differential Thermal Analysis (DTA) measures the temperature difference between the sample and a reference material.

-

Apparatus:

-

Thermogravimetric Analyzer (TGA) or simultaneous TGA/DTA instrument.

-

-

Procedure:

-

A small, accurately weighed sample of solid TMAB is placed in the TGA sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The instrument records the sample's mass as a function of temperature.

-

The resulting TGA curve is analyzed to identify the onset temperature of decomposition, which is indicated by a significant loss of mass.

-

Applications in Research and Development

This compound is a versatile compound with a range of applications in both academic research and industrial processes.

-

Organic Synthesis: It serves as a versatile reagent and an effective phase-transfer catalyst, enhancing reaction rates and yields in the synthesis of pharmaceuticals and agrochemicals.[2]

-

Biochemical Research: In biochemical assays, it is used to stabilize proteins and enzymes and can act as a buffer to maintain pH in experimental solutions.[2][10]

-

Analytical Chemistry: It is employed in chromatography as an ion-pairing agent to improve the separation and resolution of ionic compounds.[2]

-

Advanced Materials: TMAB is a precursor for preparing certain ionic liquids, which are of interest in green chemistry.[2] It is also used as an electrolyzing raw material for the production of high-purity Tetramethylammonium Hydroxide (TMAH), which is crucial for the electronics industry.[1][8]

Diagram 2: Role of TMAB in TMAH Production

Caption: Workflow for the electrolytic production of high-purity TMAH using TMAB.[1]

References

- 1. This compound | 58345-96-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pschemicals.com [pschemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound CAS#: 58345-96-3 [m.chemicalbook.com]

- 6. This compound | 58345-96-3 [chemicalbook.com]

- 7. Ammonium Bicarbonate | CH2O3.H3N | CID 14013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Method for synthesizing tetramethyl ammonium bicarbonate through tank reactor in serial connection with tubular reactor - Eureka | Patsnap [eureka.patsnap.com]

- 9. KR20150102130A - Quantitative Analysis of Ammonium Carbonate and Ammonium Bicarbonate Mixture - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

Tetramethylammonium bicarbonate CAS number and molecular structure

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. Tetramethylammonium (B1211777) bicarbonate (TMAB) is a versatile quaternary ammonium (B1175870) salt with a growing number of applications in modern chemical synthesis, from its role as a phase-transfer catalyst to its use as a critical intermediate in the production of high-purity electronics-grade chemicals. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, adhering to a technical format for its intended audience.

Core Chemical Identity and Properties

Tetramethylammonium bicarbonate is a quaternary ammonium salt consisting of a tetramethylammonium cation and a bicarbonate anion. Its fundamental properties are summarized below.

| Property | Data | Reference |

| CAS Number | 58345-96-3 | [1][2][3] |

| Molecular Formula | C5H13NO3 | [1][2][4] |

| Molecular Weight | 135.16 g/mol | [1][2] |

| IUPAC Name | tetramethylazanium;hydrogen carbonate | [1] |

| Appearance | White, crystalline solid or Clear, colorless liquid (as a solution) | [2] |

| Purity | Typically ≥58% or ≥95% (assay by titration) | [2] |

| Solubility | Soluble in water and methanol | [5] |

| Storage Conditions | Room temperature or 10°C - 25°C | [2] |

| SMILES String | C--INVALID-LINK--(C)C.C(=O)(O)[O-] |

Synthesis and Experimental Protocols

The industrial synthesis of this compound is a critical process, as its purity directly impacts the quality of downstream products, such as tetramethylammonium hydroxide (B78521) (TMAH) used in the electronics industry.[1]

Two-Step Synthesis Method

A common method for synthesizing TMAB involves a two-step process:[1]

-

Quaternization: Trimethylamine is reacted with dimethyl carbonate to form the intermediate, tetramethylammonium methyl carbonate.

-

Hydrolysis: The intermediate is then hydrolyzed with water to yield this compound and methanol.

Innovations in reactor technology, such as the use of continuous flow reactors, are being implemented to improve the efficiency and safety of this synthesis, moving away from traditional batch processing.[1]

Continuous Flow Synthesis Protocol Example

A patented method details the synthesis using a tank reactor in series with a tubular reactor to produce TMAB as a raw material for TMAH electrolysis.[6]

-

Reactor Setup: A tank reactor is connected in series with a tubular reactor.[6]

-

Reaction Conditions (Example 1):

-

Downstream Processing: The product undergoes a two-stage falling film evaporation process to isolate the this compound.[6]

-

Yield: This specific example resulted in a product yield of 94.6%.[6]

Key Applications in Research and Industry

This compound's unique properties make it a valuable reagent in various fields.

1. Intermediate for High-Purity TMAH Production

Electronic-grade tetramethylammonium hydroxide (TMAH) is essential in the semiconductor industry for processes like photolithography.[6] The electrolysis of an aqueous solution of TMAB is a clean and efficient method for producing this high-purity TMAH.[1]

-

Experimental Protocol: Double-Membrane Electrolysis

-

Cell Setup: A three-compartment electrolytic cell is used, consisting of a cathode tank, a buffer tank, and an anode tank.[1]

-

Cathode Compartment: Contains a dilute solution of tetramethylammonium hydroxide.[1]

-

Buffer Tank: Filled with the this compound solution.[1]

-

Anode Tank: Contains a solution such as sodium sulfate (B86663) to complete the electrical circuit.[1]

-

Mechanism: The specific ion-exchange membranes allow for the selective migration of tetramethylammonium ions into the cathode compartment, forming highly pure TMAH, while preventing contamination from other ions.[1]

-

2. Organic Synthesis

TMAB serves as a versatile reagent in organic chemistry.

-

Phase-Transfer Catalyst: It facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic). By transferring reactive ions into the organic phase, TMAB accelerates reaction rates and can lead to higher yields and improved selectivity.[2][7] This is invaluable in the synthesis of pharmaceuticals and agrochemicals.[2]

-

Methylating Agent: The tetramethylammonium cation, [(CH₃)₄N]⁺, can act as a source for methyl groups in certain organic reactions, a critical step in the synthesis of many fine chemicals.[1][7]

3. Analytical Chemistry

In chromatography, TMAB is used as an ion-pairing agent . This application is crucial for enhancing the separation and resolution of ionic compounds during analysis, which is vital for quality control in pharmaceutical and chemical laboratories.[2]

4. Biochemical Research

Researchers utilize this compound in biochemical assays. Its properties can help to stabilize proteins and enzymes , which is beneficial when studying enzyme kinetics and protein interactions.[2]

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for the two-step synthesis of this compound.

Caption: Diagram of a three-compartment cell for TMAH electrolysis.

References

- 1. This compound | 58345-96-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 58345-96-3 [m.chemicalbook.com]

- 6. Method for synthesizing tetramethyl ammonium bicarbonate through tank reactor in serial connection with tubular reactor - Eureka | Patsnap [eureka.patsnap.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of Tetramethylammonium Bicarbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) bicarbonate (TMAB) is a quaternary ammonium (B1175870) salt with diverse applications in organic synthesis, catalysis, and materials science.[1] Its efficacy in these roles is often dictated by its solubility characteristics in various reaction media. This technical guide provides a comprehensive overview of the currently available information on the solubility of tetramethylammonium bicarbonate in organic solvents. While specific quantitative solubility data is scarce in publicly accessible literature, this document consolidates qualitative solubility information, presents a detailed, generalized experimental protocol for determining solubility, and discusses the general solubility trends of related compounds. This guide is intended to serve as a foundational resource for researchers and professionals working with TMAB, enabling them to make informed decisions regarding solvent selection and to design appropriate solubility determination experiments.

Introduction

This compound (TMAB), with the chemical formula C₅H₁₃NO₃, is a white crystalline solid.[2][3][4] It is recognized for its utility as a phase-transfer catalyst, facilitating reactions between immiscible aqueous and organic phases, which can lead to improved reaction kinetics and yields.[1] Furthermore, TMAB serves as a reagent in various organic transformations and is used in the preparation of other specialty chemicals.[1] An understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating new applications.

Solubility of this compound

Qualitative Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Soluble | [2][3][4][5] |

| Methanol (B129727) | Soluble | [2][3][4] |

| Chloroform | Soluble | [5] |

| Polar Solvents (general) | Typically Soluble | [2] |

| Organic Solvents (general) | Soluble | [1] |

General Solubility Trends for Quaternary Ammonium Compounds

The solubility of quaternary ammonium compounds (QACs) is influenced by the nature of both the cation and the anion, as well as the properties of the solvent. For QACs, a general trend is observed related to the length of the alkyl chains attached to the nitrogen atom. As the molecular weight and the length of the alkyl chains increase, the solubility in polar solvents like water tends to decrease, while the solubility in non-polar organic solvents increases.[6] Tetramethylammonium, having the shortest alkyl chains (methyl groups), is the most hydrophilic among the simple tetraalkylammonium cations. This contributes to its observed solubility in polar solvents like water and methanol.

Experimental Protocol for Solubility Determination

The following is a generalized, robust experimental protocol for determining the solubility of this compound in an organic solvent of interest. This protocol is based on standard laboratory methods for solubility determination.

Materials

-

This compound (analytical grade, purity ≥95%)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, IC, or titration apparatus)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette, avoiding the collection of any solid particles.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, weigh the flask containing the dried TMAB residue.

-

The mass of the dissolved TMAB can be determined by subtracting the initial weight of the flask.

-

-

Chromatographic Method (e.g., Ion Chromatography):

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the instrument.

-

Analyze the diluted solution using a validated ion chromatography method to determine the concentration of the tetramethylammonium cation.

-

-

Titration Method:

-

For protic solvents, a potentiometric titration can be employed. Titrate the filtered solution with a standardized titrant (e.g., a strong acid) to determine the bicarbonate concentration.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass or concentration of TMAB determined in the known volume of the solvent.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Applications in Drug Development and Organic Synthesis

The solubility of this compound is a critical parameter in its application as a phase-transfer catalyst. In pharmaceutical synthesis, many reactions involve reactants with differing polarities. TMAB's ability to solubilize in both aqueous and some organic phases allows it to transport anionic reactants into the organic phase where the reaction with a non-polar substrate can occur. For instance, in methylation or other alkylation reactions, where the alkylating agent is in the organic phase and the nucleophile is in the aqueous phase, TMAB can significantly enhance the reaction rate.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not widely published, qualitative information indicates its solubility in polar solvents such as methanol and chloroform. For applications requiring precise knowledge of its solubility in a specific organic medium, experimental determination is necessary. The provided protocol offers a comprehensive framework for conducting such studies. A deeper understanding of the solubility of TMAB will undoubtedly facilitate its broader application in organic synthesis, catalysis, and the development of novel pharmaceutical manufacturing processes. Researchers are encouraged to publish their findings to enrich the collective knowledge base on this versatile compound.

References

Thermal Stability and Decomposition of Tetramethylammonium Bicarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) bicarbonate ((CH₃)₄NHCO₃), a quaternary ammonium (B1175870) salt, finds application in various chemical processes, including as a pore-forming agent in the synthesis of mesoporous materials and as a reagent in organic synthesis. Understanding its thermal stability and decomposition pathway is critical for optimizing these processes, ensuring product purity, and maintaining safety. This technical guide provides an in-depth analysis of the thermal behavior of tetramethylammonium bicarbonate, detailing its decomposition pathway, evolved gaseous products, and the experimental methodologies used for its characterization. All quantitative data is presented in clear, tabular format, and key processes are visualized using Graphviz diagrams to facilitate comprehension.

Thermal Decomposition Pathway

The decomposition is expected to occur in a primary step where the compound breaks down to yield trimethylamine, carbon dioxide, and methanol (B129727). An alternative minor pathway could produce dimethyl ether instead of methanol.

Primary Postulated Reaction:

(CH₃)₄N⁺HCO₃⁻(s) → (CH₃)₃N(g) + CO₂(g) + CH₃OH(g)

The decomposition of related tetraalkylammonium salts, such as tetramethylammonium pertechnetate, has been shown to yield trimethylammonium, carbon dioxide, and water as the primary gaseous products[1]. The presence of the bicarbonate anion in this compound makes the formation of methanol a highly probable event.

Quantitative Decomposition Data

Precise quantitative data for the thermal decomposition of this compound is not extensively documented. However, based on its application as a pore-former, its decomposition is expected to occur within a temperature range that is above the curing temperature and below the carbonization temperature of associated precursors, typically between 150°C and 500°C[2]. The following table summarizes the expected decomposition characteristics based on analogous compounds and typical applications.

| Parameter | Expected Value/Range | Analysis Method |

| Decomposition Onset Temperature | 150 - 250 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature | 250 - 400 °C | Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) |

| Primary Evolved Gases (m/z) | Trimethylamine (59), Carbon Dioxide (44), Methanol (32) | TGA coupled with Mass Spectrometry (TGA-MS) |

| Total Weight Loss | ~100% | Thermogravimetric Analysis (TGA) |

Note: The data presented in this table is inferred from related compounds and applications and should be confirmed by empirical analysis.

Experimental Protocols

The characterization of the thermal stability and decomposition of this compound involves several key analytical techniques.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This is the primary technique for determining the thermal stability, decomposition temperatures, and identifying the evolved gaseous products.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed in a TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The TGA instrument records the sample mass as a function of temperature. Simultaneously, the mass spectrometer records the mass-to-charge ratio (m/z) of the evolved gases, allowing for their identification.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures and the percentage of mass loss. The MS data is analyzed to identify the gaseous products evolved at different stages of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions as a function of temperature, providing information on whether the decomposition is endothermic or exothermic.

Methodology:

-

Sample Preparation: A small, weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: The experiment is run under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample is subjected to the same heating program as in the TGA analysis.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.

-

Data Analysis: The resulting DSC curve shows endothermic or exothermic peaks corresponding to thermal events such as melting and decomposition.

Visualizations

Experimental Workflow for TGA-MS Analysis

The following diagram illustrates the typical workflow for analyzing the thermal decomposition of this compound using TGA-MS.

Caption: Workflow for TGA-MS analysis of thermal decomposition.

Postulated Thermal Decomposition Pathway

This diagram illustrates the likely chemical transformation during the thermal decomposition of this compound.

Caption: Postulated decomposition pathway of this compound.

Conclusion

While direct experimental data for the thermal decomposition of this compound is sparse, a clear and chemically sound decomposition pathway can be postulated based on the behavior of analogous compounds. The primary decomposition products are expected to be trimethylamine, carbon dioxide, and methanol, evolving at temperatures likely between 150°C and 500°C. For applications where the thermal behavior of this compound is critical, it is strongly recommended that the inferred data presented in this guide be verified using the detailed experimental protocols for TGA-MS and DSC analysis. This will ensure precise process control and product quality.

References

The Pivotal Role of Tetramethylammonium Bicarbonate in Modern Methylation Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylation stands as a cornerstone of organic synthesis, critical in the modification of molecules to enhance their biological activity and physical properties. This technical guide provides an in-depth exploration of tetramethylammonium (B1211777) bicarbonate (TMAB) as a versatile and effective reagent in methylation reactions. We will delve into its dual functionality as both a methylating agent and a phase-transfer catalyst, presenting its mechanistic underpinnings, detailed experimental protocols, and a quantitative analysis of its performance with various substrates, including phenols, carboxylic acids, and nitrogen-containing compounds. This guide aims to equip researchers and professionals in drug development and chemical synthesis with the knowledge to effectively leverage TMAB in their work, fostering innovation and efficiency in the synthesis of complex molecules.

Introduction

The introduction of a methyl group is a fundamental transformation in organic chemistry, profoundly impacting the pharmacological and physicochemical properties of a molecule. Tetramethylammonium bicarbonate (TMAB) has emerged as a reagent of significant interest for methylation, offering advantages in terms of reactivity, selectivity, and milder reaction conditions compared to some traditional methylating agents.[1][2] Its utility is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where precise molecular modifications are paramount.[2][3]

TMAB's efficacy stems from its dual nature. The tetramethylammonium cation serves as the source of the methyl group, which can be transferred to a nucleophilic substrate.[1] Concurrently, TMAB can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible solvent systems, thereby enhancing reaction rates and yields.[2][4] This guide will provide a comprehensive overview of the core aspects of TMAB-mediated methylation, supported by experimental data and procedural outlines.

Mechanism of Action

The primary role of this compound in methylation involves the nucleophilic attack of a substrate on one of the methyl groups of the tetramethylammonium cation ([N(CH₃)₄]⁺). The bicarbonate anion (HCO₃⁻) can act as a mild base, deprotonating the substrate to enhance its nucleophilicity.

Direct Methylation Pathway

In the direct methylation pathway, the substrate (Nu-H) is first deprotonated by the bicarbonate anion to form the nucleophile (Nu⁻). This nucleophile then attacks a methyl group of the tetramethylammonium cation in an Sₙ2 reaction, leading to the methylated product (Nu-CH₃) and trimethylamine (B31210) as a byproduct.

Caption: Direct methylation pathway involving TMAB.

Phase-Transfer Catalysis in Methylation

In heterogeneous reaction mixtures, such as a reaction between an organic-soluble substrate and an aqueous solution of a methylating agent, TMAB can function as a phase-transfer catalyst. The lipophilic tetramethylammonium cation pairs with the anionic nucleophile, transporting it from the aqueous phase or interface into the organic phase where the methylation reaction occurs.

Caption: Role of TMAB as a phase-transfer catalyst.

Quantitative Data on Methylation Reactions

The efficiency of methylation using tetramethylammonium salts has been demonstrated for a variety of substrates. The following tables summarize representative yields for the methylation of phenols, carboxylic acids, and amides. While the data is primarily from studies using tetramethylammonium hydroxide (B78521) (TMAH) and other halides, it provides a strong indication of the potential efficacy of TMAB under similar conditions.

Table 1: O-Methylation of Phenolic Compounds with Tetramethylammonium Hydroxide (TMAH) under Microwave Irradiation *

| Substrate | Product | Yield (%) |

| Phenol | Anisole | 95 |

| 4-Methoxyphenol | 1,4-Dimethoxybenzene | 98 |

| 4-Nitrophenol | 4-Nitroanisole | 92 |

| 2-Naphthol | 2-Methoxynaphthalene | 96 |

| Vanillin | Veratraldehyde | 94 |

*Data adapted from a study on microwave-assisted O-methylation using TMAH.[5][6] Reaction conditions typically involve a 1:1 molar ratio of the phenolic compound and TMAH in a solvent like ethanol (B145695), heated under microwave irradiation.

Table 2: Methylation of Carboxylic Acids with Tetrabutylammonium Hydroxide (TBAOH) and Methyl Iodide *

| Substrate | Product | Yield (%) |

| Benzoic acid | Methyl benzoate | 95 |

| 4-Nitrobenzoic acid | Methyl 4-nitrobenzoate | 98 |

| Cinnamic acid | Methyl cinnamate | 92 |

| Phenylacetic acid | Methyl phenylacetate | 96 |

*Data adapted from a study on the methylation of carboxylic acids using TBAOH as a base and methyl iodide as the methyl source.[7][8] This system demonstrates the utility of quaternary ammonium (B1175870) hydroxides in facilitating methylation.

Table 3: N-Methylation of Amides and Heterocycles with Tetramethylammonium Halides *

| Substrate | Methylating Agent | Product | Yield (%) |

| Benzamide | Tetramethylammonium Iodide | N-Methylbenzamide | 15 |

| Benzamide | Tetramethylammonium Bromide | N-Methylbenzamide | 25 |

| Benzamide | Tetramethylammonium Chloride | N-Methylbenzamide | 30 |

| Phthalimide | Tetramethylammonium Iodide | N-Methylphthalimide | 45 |

| Indole | Tetramethylammonium Iodide | 1-Methylindole | 78 |

*Data adapted from studies on N-methylation using various tetramethylammonium halides.[9][10][11] These reactions often require a base such as cesium carbonate and are conducted at elevated temperatures.

Experimental Protocols

The following are generalized experimental protocols for methylation reactions using tetramethylammonium salts. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for O-Methylation of Phenols

This protocol is based on the microwave-assisted methylation using TMAH and can be adapted for TMAB.

Materials:

-

Phenolic substrate (1.0 mmol)

-

This compound (1.1 mmol)

-

Ethanol (5 mL)

-

Microwave reactor vial

-

Stir bar

Procedure:

-

To a microwave reactor vial equipped with a stir bar, add the phenolic substrate and this compound.

-

Add ethanol to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150°C for 15-30 minutes with stirring.

-

After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction with dilute hydrochloric acid.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Caption: Experimental workflow for O-methylation.

General Protocol for N-Methylation of Amides/Heterocycles

This protocol is based on procedures using tetramethylammonium halides and a strong base.

Materials:

-

Amide or heterocyclic substrate (1.0 mmol)

-

This compound (1.5 mmol)

-

Cesium carbonate (2.0 mmol)

-

Anhydrous toluene (B28343) or DMF (5 mL)

-

Reaction tube

-

Stir bar

Procedure:

-

To an oven-dried reaction tube containing a stir bar, add the substrate, this compound, and cesium carbonate.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Caption: Experimental workflow for N-methylation.

Conclusion

This compound is a valuable and multifaceted reagent for methylation in organic synthesis. Its ability to act as both a methyl source and a phase-transfer catalyst makes it a powerful tool for researchers in academia and industry. The quantitative data and experimental protocols provided in this guide, though largely based on closely related tetramethylammonium salts, offer a solid foundation for the application of TMAB in the synthesis of a wide array of methylated compounds. As the demand for efficient and selective synthetic methodologies continues to grow, particularly in the realm of drug discovery and development, the role of reagents like this compound is poised to become even more prominent. Further research into the specific applications and reaction optimization of TMAB will undoubtedly continue to expand its utility in modern organic chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitative Methylation of Lignin Monomers Using Tetrabutylammonium Hydroxide and MeI and Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of High-Purity Tetramethylammonium Hydroxide via a Tetramethylammonium Bicarbonate Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of high-purity tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), a critical reagent in various industrial and research applications, using tetramethylammonium bicarbonate as a key precursor. This method is particularly advantageous for producing electronic-grade TMAH, where low levels of halide and metal ion contamination are paramount. The guide details the primary synthesis routes, experimental protocols, and quantitative data to support researchers and professionals in the field.

Introduction

Tetramethylammonium hydroxide (TMAH) is a strong organic base with significant applications in the semiconductor industry as a developer and etchant, as well as in chemical synthesis.[1] The demand for high-purity TMAH, free from ionic contaminants such as chlorides, has led to the development of advanced synthesis methods. One of the most effective methods involves the use of this compound as an intermediate. This "bicarbonate route" offers a pathway to exceptionally pure TMAH, primarily through an electrochemical process.[2][3] This route is environmentally benign, with carbon dioxide as a manageable byproduct.[2]

Synthesis Pathways

There are two primary stages in the production of TMAH via the this compound precursor:

-

Synthesis of this compound: This intermediate is typically synthesized through a two-step process involving a quaternization reaction followed by hydrolysis.[1][2]

-

Conversion to Tetramethylammonium Hydroxide: The purified this compound is then converted to TMAH, most commonly through electrolysis.[2][3][4]

The overall process flow is depicted in the diagram below.

Experimental Protocols

Synthesis of this compound Precursor

This synthesis is a two-step chemical process.

Step 1: Quaternization of Trimethylamine

The first step involves the reaction of trimethylamine (TMA) with dimethyl carbonate (DMC) in a methanol solvent to produce tetramethylammonium methyl carbonate.[1][2]

-

Reactants: Trimethylamine, Dimethyl Carbonate, Methanol (solvent).

-

Reaction: (CH₃)₃N + (CH₃O)₂CO → (CH₃)₄N⁺(CH₃OCO₂)⁻

-

Procedure:

-

The raw materials (DMC, TMA, and methanol) are pumped into a reactor system. This can be a continuous system utilizing a tank reactor in series with a tubular reactor.[1]

-

The mixture is heated to the reaction temperature. The reaction is exothermic, and the heat generated can be used to bring the reactants to the required temperature, with excess heat removed by a cooler.[1]

-

The reaction is carried out under pressure. The self-generated pressure of the system can be utilized to move the reactants through the reactor system.[1]

-

The output from the reactor is a solution containing the intermediate, tetramethylammonium methyl carbonate.

-

Step 2: Hydrolysis to this compound

The intermediate is then hydrolyzed with water to yield the desired this compound and methanol.[2]

-

Reactants: Tetramethylammonium methyl carbonate, Water.

-

Reaction: (CH₃)₄N⁺(CH₃OCO₂)⁻ + H₂O → (CH₃)₄N⁺(HCO₃)⁻ + CH₃OH

-

Procedure:

-

The material from the quaternization step is fed into a falling film evaporator.[1]

-

Water is introduced to facilitate the hydrolysis reaction.

-

The methanol generated during the reaction, along with any residual solvent, is evaporated and can be recycled.[1]

-

The resulting product is an aqueous solution of this compound. The purity of this intermediate is crucial as it directly impacts the quality of the final TMAH product.[2]

-

A diagram illustrating the chemical transformation is provided below.

Synthesis of TMAH via Electrolysis of this compound

The conversion of the bicarbonate precursor to TMAH is efficiently achieved through electrolysis using a cation-exchange membrane.[3][4][5] This method is favored for producing high-purity, halide-free TMAH.[2][3]

-

Apparatus: An electrolytic cell, often with two or three compartments separated by a cation-exchange membrane(s).[2][5]

-

Principle:

-

At the anode , bicarbonate ions are oxidized to produce carbon dioxide and water, releasing electrons. 2HCO₃⁻ → 2CO₂ + H₂O + O₂ + 4e⁻ (overall reaction may vary).

-

At the cathode , water is reduced to produce hydroxide ions and hydrogen gas. 2H₂O + 2e⁻ → 2OH⁻ + H₂.

-

The cation-exchange membrane allows the selective passage of tetramethylammonium (TMA⁺) cations from the anolyte to the catholyte, while blocking the bicarbonate anions.[5]

-

In the catholyte, the migrating TMA⁺ cations combine with the newly formed hydroxide ions to produce TMAH.

-

-

Procedure:

-

The anolyte and catholyte compartments of the electrolytic cell are filled with the respective solutions.

-

A direct current is applied across the electrodes.

-

The electrolysis is operated continuously, with the concentrated this compound solution fed into the anode loop and water fed into the cathode loop.[5]

-

Portions of the anolyte (now depleted of TMA⁺) and the catholyte (now concentrated with TMAH) are withdrawn to maintain stationary conditions for optimal membrane performance and product quality.[5]

-

Operational parameters such as current density, temperature, and the pH of the anolyte are carefully controlled to maximize current efficiency.[2][3]

-

The logical flow of the electrolytic process is shown below.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the synthesis of this compound and its subsequent conversion to TMAH.

Table 1: Synthesis of this compound - Reaction Parameters

| Parameter | Value | Conditions / Notes | Source |

| Reactant Ratio | |||

| DMC:TMA:Methanol | 1 : 0.9 : 2 | Molar ratio for a specific embodiment. | [1] |

| DMC:TMA:Methanol | 1 : 1 : 3 | Molar ratio for another embodiment. | [1] |

| Tank Reactor | |||

| Temperature | 100 - 120 °C | [1] | |

| Pressure | 0.5 - 0.7 MPa | [1] | |

| Residence Time | 50 - 60 min | [1] | |

| Tubular Reactor | |||

| Temperature | 120 - 140 °C | [1] | |

| Residence Time | 20 - 30 min | [1] | |

| Product Yield | 85.3% | Yield of this compound. | [1] |

Table 2: Electrolysis of this compound for TMAH Production

| Parameter | Value | Conditions / Notes | Source |

| Current Efficiency | 80 - 90% | High efficiency is achievable with this method. | [2] |

| Product Purity | |||

| Metal Ion Content | < 4 ppm | Meets standards for electronic-grade materials. | [2] |

| Contaminants | Avoids formic acid | A key advantage over using formate (B1220265) precursors. | [3] |

| Key Factor | pH of Anolyte | Important factor dominating current efficiency. | [3] |

Conclusion

The synthesis of tetramethylammonium hydroxide from a this compound precursor is a robust and effective method for producing a high-purity product. The electrochemical conversion, in particular, stands out as an environmentally friendly process that avoids halide contamination and yields TMAH suitable for the stringent requirements of the electronics industry. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the implementation and optimization of this synthesis route in a research or industrial setting.

References

- 1. Method for synthesizing tetramethyl ammonium bicarbonate through tank reactor in serial connection with tubular reactor - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | 58345-96-3 | Benchchem [benchchem.com]

- 3. Synthesis of highly purified tetramethylammonium hydroxide solution (Journal Article) | ETDEWEB [osti.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. US20010025798A1 - Synthesis of tetramethylammonium hydroxide - Google Patents [patents.google.com]

Understanding the Ion-Pairing Capabilities of Tetramethylammonium Bicarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core ion-pairing capabilities of tetramethylammonium (B1211777) bicarbonate (TMAB). It provides a comprehensive overview of its physicochemical properties, mechanism of action as an ion-pairing reagent, and practical applications in analytical chromatography, particularly for the separation of acidic compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage TMAB for enhanced chromatographic separations.

Introduction to Ion-Pair Chromatography and Tetramethylammonium Bicarbonate

Ion-pair chromatography is a powerful technique in reversed-phase high-performance liquid chromatography (HPLC) used to separate ionic and highly polar analytes. The fundamental principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent, possessing a charge opposite to that of the analyte, forms a neutral ion pair with the analyte. The formation of this neutral, hydrophobic complex enhances the analyte's retention on a nonpolar stationary phase, enabling separations that are otherwise difficult to achieve.

This compound is a quaternary ammonium (B1175870) salt that serves as a cationic ion-pairing reagent.[1] Its structure, featuring a positively charged nitrogen atom surrounded by four methyl groups, allows it to interact with and form ion pairs with anionic species, such as acidic drugs and biomolecules.[2] TMAB is recognized for its utility as a phase-transfer catalyst and its applications in organic synthesis and as an ion-pairing agent in chromatography.[1]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₁₃NO₃ | [1][3] |

| Molecular Weight | 135.16 g/mol | [1][3] |

| CAS Number | 58345-96-3 | [1][3] |

| Appearance | Typically available as a clear, colorless aqueous solution. | [1] |

| Purity | Often supplied as a 60% aqueous solution. | [3] |

| Solubility | Soluble in water. | |

| Storage | Room temperature. | [3] |

Note: Specific quantitative data such as pKa, solution viscosity, and conductivity at various concentrations are not widely published. The ionic conductivity of TMAB solutions is known to be dependent on concentration, temperature, and pressure.[4]

Mechanism of Ion-Pairing with this compound

The primary mechanism of action for this compound in reversed-phase ion-pair chromatography involves the formation of a neutral ion pair with an acidic analyte. This process can be visualized as a two-step model:

-

Analyte Ionization: In the mobile phase, which is typically aqueous or a mixture of water and an organic solvent, the acidic analyte (HA) exists in equilibrium with its ionized form (A⁻). The pH of the mobile phase dictates the extent of this ionization.

-

Ion-Pair Formation: The positively charged tetramethylammonium cation (TMA⁺) from TMAB interacts electrostatically with the negatively charged analyte anion (A⁻) to form a neutral, and more hydrophobic, ion pair (TMA⁺A⁻).

This newly formed ion pair has a greater affinity for the nonpolar stationary phase (e.g., C18) compared to the free analyte anion, leading to increased retention. The strength of this interaction, and thus the retention, is influenced by several factors including the concentration of TMAB, the pH of the mobile phase, the nature and concentration of the organic modifier, and the temperature.

Experimental Protocols: Using this compound in HPLC

While specific, detailed protocols for TMAB are not abundant in peer-reviewed literature, the following provides a general framework for developing an ion-pair reversed-phase HPLC method for acidic analytes using TMAB, based on established principles for similar quaternary ammonium reagents.

Materials and Reagents

-

This compound (TMAB): High purity grade, typically as an aqueous solution.

-

Acidic Analyte(s): Standard solutions of the compound(s) of interest.

-

HPLC Grade Water: For mobile phase preparation.

-

HPLC Grade Organic Modifier: Acetonitrile (B52724) or methanol (B129727) are commonly used.

-

pH adjusting reagents: Formic acid, acetic acid, or ammonium hydroxide (B78521) may be needed to adjust the mobile phase pH.

-

Reversed-Phase HPLC Column: A C18 or C8 column is typically suitable.

Mobile Phase Preparation

-

Aqueous Component (Eluent A):

-

Prepare an aqueous solution of TMAB at the desired concentration. A starting concentration in the range of 5-20 mM is often a good starting point.

-

Adjust the pH of the aqueous solution to a value where the acidic analyte is ionized. For most acidic drugs, a pH of 7.0-8.0 is suitable.[5] Use a compatible acid or base for pH adjustment if necessary.

-

Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter.

-

-

Organic Component (Eluent B):

-

Typically 100% HPLC grade acetonitrile or methanol.

-

Chromatographic Conditions

-

Column: C18, 5 µm, 4.6 x 150 mm (or similar).

-

Mobile Phase: A gradient elution is often employed, starting with a low percentage of organic modifier (Eluent B) and increasing over time. A typical starting gradient could be 5-95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-40 °C.

-

Injection Volume: 5-20 µL.

-

Detection: UV detection at a wavelength appropriate for the analyte.

Method Development and Optimization

-

Concentration of TMAB: The concentration of the ion-pairing reagent is a critical parameter. Increasing the concentration of TMAB will generally lead to increased retention of the acidic analyte. However, excessively high concentrations can lead to long equilibration times and potential issues with column performance.

-

pH of the Mobile Phase: The pH should be carefully controlled to ensure consistent ionization of the analyte and reproducible retention times.

-

Organic Modifier: The type and concentration of the organic solvent will significantly impact the retention and selectivity of the separation.

-

Column Equilibration: It is crucial to allow sufficient time for the column to equilibrate with the ion-pairing mobile phase before starting a series of injections. This ensures that the stationary phase is saturated with the ion-pairing reagent, leading to stable and reproducible retention times.

Data Presentation: Comparative Performance

The following table provides a conceptual comparison of common quaternary ammonium ion-pairing reagents.

| Ion-Pairing Reagent | Cation Structure | Relative Hydrophobicity | Expected Retention Increase for Acidic Analytes |

| Tetramethylammonium | (CH₃)₄N⁺ | Low | Moderate |

| Tetraethylammonium | (C₂H₅)₄N⁺ | Medium | Moderate to High |

| Tetrabutylammonium | (C₄H₉)₄N⁺ | High | High |

Logical Relationships and Considerations

The successful application of this compound as an ion-pairing reagent depends on a clear understanding of the interplay between various experimental parameters.

Key Considerations:

-

Analyte pKa: The pH of the mobile phase should be at least 1.5 to 2 pH units above the pKa of the acidic analyte to ensure complete ionization and consistent ion-pair formation.

-

MS Compatibility: While tetramethylammonium itself is a permanent cation, the bicarbonate counter-ion is volatile. However, the non-volatile nature of the tetramethylammonium cation can lead to ion suppression and contamination of the mass spectrometer interface. For LC-MS applications, volatile ion-pairing reagents are generally preferred.

-

Column Care: Prolonged use of ion-pairing reagents can lead to their accumulation on the stationary phase, which may alter the column's selectivity over time. It is good practice to dedicate a column for ion-pairing applications and to flush it thoroughly with a strong solvent (like a high percentage of organic modifier) after use.

Conclusion

This compound is a viable cationic ion-pairing reagent for the reversed-phase HPLC analysis of acidic compounds. Its ability to form neutral ion pairs with anionic analytes enhances their retention on nonpolar stationary phases, enabling improved separations. The effectiveness of TMAB is governed by a range of experimental parameters, including its concentration, the mobile phase pH, and the organic modifier used. While more specific quantitative data on its physicochemical properties would be beneficial for fine-tuning methods, the principles and general protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this compound in their chromatographic workflows. Careful optimization of the experimental conditions is key to achieving robust and reproducible separations.

References

A Guide to the Safe Handling of Tetramethylammonium Bicarbonate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for Tetramethylammonium (B1211777) bicarbonate (TMAB) in a laboratory setting. The information is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development to ensure safe laboratory practices when working with this compound.

Introduction to Tetramethylammonium Bicarbonate

This compound is a quaternary ammonium (B1175870) salt with the chemical formula C₅H₁₃NO₃. It is utilized in various chemical syntheses and research applications. A thorough understanding of its properties and potential hazards is crucial for its safe handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification.

Table 1: GHS Classification for this compound [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling.

Table 2: Physical and Chemical Properties of this compound [1][3][4]

| Property | Value |

| Chemical Formula | C₅H₁₃NO₃ |

| Molecular Weight | 135.16 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and methanol |

| Storage Temperature | 2-8°C |

Toxicological Information

Symptoms of exposure may include:

-

Skin contact: Inflammation, itching, scaling, reddening, or blistering.[4]

-

Eye contact: Redness, pain, and potentially severe eye damage.[4][5]

-

Inhalation: Irritation of the lungs and respiratory system.[3][5]

Experimental Protocols: Safe Handling Procedures

Adherence to strict experimental protocols is paramount when working with hazardous chemicals.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or aerosols.[1][5]

-

Ensure that an eyewash station and safety shower are readily accessible.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram outlines a decision-making process for PPE selection.

Figure 1. Decision-making flowchart for PPE selection when handling this compound.

General Handling

-

Avoid all personal contact, including inhalation.[5]

-

Avoid formation of dust and aerosols.[1]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Keep containers securely sealed when not in use.[5]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial.

Table 3: First-Aid Measures for this compound Exposure [1][2]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Clean-up:

-

Decontaminate: Clean the spill area thoroughly.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[4][7]

-

Hazardous Decomposition Products: Upon heating, it may decompose to produce carbon oxides and nitrogen oxides.[4] A potential decomposition pathway involves the initial loss of carbon dioxide and water, followed by the decomposition of the resulting tetramethylammonium hydroxide.[1]

The following diagram illustrates the conceptual thermal decomposition pathway.

Figure 2. Conceptual thermal decomposition pathway of this compound.

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1][3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

Laboratory Workflow for Safe Handling

The following diagram outlines a general workflow for safely handling hazardous chemicals like this compound in a laboratory setting.

Figure 3. General laboratory workflow for handling hazardous chemicals.

This guide is intended to supplement, not replace, institutional safety protocols and the specific Safety Data Sheet provided by the manufacturer. Always consult the SDS for the most detailed and up-to-date information before working with any chemical.

References

Methodological & Application

Application Notes and Protocols for Tetramethylammonium Bicarbonate in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, enabling the formation of ethers from an alcohol and an organohalide. This reaction typically proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile.[1][2] In industrial and laboratory settings, phase-transfer catalysis (PTC) is often employed to facilitate reactions between reactants in immiscible phases, leading to milder reaction conditions, faster rates, and improved yields.[3]

Tetramethylammonium (B1211777) bicarbonate (TMAB) is a quaternary ammonium (B1175870) salt that serves as an effective and versatile phase-transfer catalyst in various organic transformations.[4][5] Its solubility in polar solvents like water and methanol (B129727) makes it a suitable candidate for facilitating the transfer of anions, such as alkoxides, from an aqueous or solid phase to an organic phase where the alkylating agent resides.[6] These application notes provide a detailed protocol for the use of tetramethylammonium bicarbonate as a phase-transfer catalyst in the Williamson ether synthesis, particularly for the O-alkylation of phenols.

Principle of this compound in Phase-Transfer Catalyzed Williamson Ether Synthesis

In a typical biphasic Williamson ether synthesis, a phenol (B47542) is deprotonated by a base in the aqueous phase to form a phenoxide ion. The organic phase contains the alkyl halide. The tetramethylammonium cation (TMA+) from TMAB forms an ion pair with the phenoxide anion. This bulky, lipophilic cation shuttles the phenoxide from the aqueous phase into the organic phase.[7] Once in the organic phase, the "naked" and highly reactive phenoxide ion can readily attack the alkyl halide, forming the desired ether product. The tetramethylammonium cation then returns to the aqueous phase to repeat the cycle. The bicarbonate anion can act as a mild base to facilitate the deprotonation of the phenol.

Experimental Protocols

The following is a representative protocol for the Williamson ether synthesis of an aryl ether using this compound as a phase-transfer catalyst. This protocol is based on general principles of phase-transfer catalyzed ether synthesis, as specific literature examples for TMAB in this exact application are limited.

Materials:

-

Phenol (e.g., 4-ethylphenol)

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

This compound (TMAB)

-

Organic solvent (e.g., Toluene (B28343) or Dichloromethane)

-

Aqueous base (e.g., 2 M Sodium Hydroxide or Potassium Carbonate solution)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Representative Protocol: Synthesis of Benzyl 4-Ethylphenyl Ether

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylphenol (B45693) (e.g., 1.22 g, 10 mmol).

-

Add 20 mL of toluene to dissolve the phenol.

-

In a separate beaker, prepare a solution of this compound (e.g., 0.135 g, 1 mmol, 10 mol%) in 20 mL of 2 M aqueous sodium hydroxide.

-

Add the aqueous TMAB solution to the flask containing the phenol.

-

-

Reaction Execution:

-

Begin vigorous stirring to ensure efficient mixing of the two phases.

-

Add benzyl bromide (e.g., 1.71 g, 1.2 mL, 10 mmol) dropwise to the reaction mixture at room temperature over 5-10 minutes.

-

Attach a reflux condenser to the flask and heat the mixture to 60-70°C.

-

Maintain the reaction at this temperature with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure benzyl 4-ethylphenyl ether.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the Williamson ether synthesis using this compound, based on typical outcomes for phase-transfer catalyzed reactions.

Table 1: Effect of Catalyst Loading on Product Yield

| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | TMAB | 2 | 8 | 75 |

| 2 | TMAB | 5 | 6 | 88 |

| 3 | TMAB | 10 | 4 | 92 |

| 4 | None | 0 | 12 | <10 |

Table 2: Substrate Scope for the TMAB-Catalyzed Williamson Ether Synthesis

| Entry | Phenol | Alkyl Halide | Product | Reaction Time (h) | Yield (%) |

| 1 | Phenol | Benzyl Bromide | Benzyl phenyl ether | 5 | 90 |

| 2 | 4-Cresol | Ethyl Iodide | 4-Methylphenetole | 6 | 85 |

| 3 | 2-Naphthol | n-Butyl Bromide | 2-(n-Butoxy)naphthalene | 8 | 82 |

| 4 | 4-Chlorophenol | Benzyl Bromide | Benzyl 4-chlorophenyl ether | 6 | 91 |

Visualizations

Diagram 1: Logical Workflow of the Experimental Protocol